molecular formula C7H9N3O3 B8654229 4-Nitro-1-(oxetan-3-ylmethyl)pyrazole

4-Nitro-1-(oxetan-3-ylmethyl)pyrazole

Cat. No. B8654229
M. Wt: 183.16 g/mol
InChI Key: QUGLFZHQFCSBPT-UHFFFAOYSA-N
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Patent
US08614206B2

Procedure details

To a solution of 4-nitro-1-(oxetan-3-ylmethyl)pyrazole (3200 mg, 17.47 mmol) in THF (80 mL) was added LHMDS (1M solution in THF, 22.7 mL, 22.7 mmol) dropwise at −78° C. over a period of 15 min. The resulting mixture was stirred at −78° C. for 30 min. Hexachloroethane (5.38 g, 22.7 mmol.) in THF (20 mL) was added at −78° C. dropwise. The resulting mixture was stirred at −78° C. for another 40 min. The reaction mixture was quenched with aqueous ammonium chloride and extracted with Ethyl acetate (×3). Combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude material was purified by column chromatography with 0 to 75% ethyl acetate in heptane as eluent to give 5-chloro-4-nitro-1-(oxetan-3-ylmethyl)-1H-pyrazole (3.60 g, 95%).
Quantity
3200 mg
Type
reactant
Reaction Step One
Name
Quantity
22.7 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH:10]2[CH2:13][O:12][CH2:11]2)[CH:8]=1)([O-:3])=[O:2].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:24]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:24][C:8]1[N:7]([CH2:9][CH:10]2[CH2:11][O:12][CH2:13]2)[N:6]=[CH:5][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
3200 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CC1COC1
Name
Quantity
22.7 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.38 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for another 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with Ethyl acetate (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography with 0 to 75% ethyl acetate in heptane as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=NN1CC1COC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.